(Z)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide
描述
属性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S.BrH/c1-24-16-5-3-13(9-18(16)25-2)11-21-23-20-22-15(12-28-20)14-4-6-17-19(10-14)27-8-7-26-17;/h3-6,9-12H,7-8H2,1-2H3,(H,22,23);1H/b21-11+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLKRFUKPKPONB-YUZSSDIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (Z)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide is a novel synthetic derivative that combines various pharmacophores known for their biological activities. This article aims to explore its biological activity through synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with hydrazone derivatives and thiazole moieties. The structural optimization is crucial for enhancing its biological efficacy. The compound's molecular formula is , with a molecular weight of approximately 433.35 g/mol.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of related compounds featuring the benzodioxine structure. For instance, compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin have shown significant inhibition against various enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .
Anticancer Activity
Compounds containing thiazole moieties are known for their anticancer properties. The thiazole ring in our compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, thiazolidinone derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines .
Antioxidant Properties
The presence of methoxy groups in the compound may enhance its antioxidant activity. Studies on similar compounds have demonstrated their capacity to scavenge free radicals and reduce oxidative stress in cellular models . This property is particularly beneficial in mitigating conditions associated with oxidative damage.
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- A study evaluated the inhibitory effects of various benzodioxine derivatives on acetylcholinesterase and α-glucosidase enzymes. The results indicated that modifications to the benzodioxine structure significantly influenced enzyme inhibition potency.
- Table 1 summarizes the IC50 values for selected derivatives:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 12 |
| Compound B | α-Glucosidase | 5.8 |
| (Z)-4... | Acetylcholinesterase | TBD |
- Cytotoxicity Assays :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole A | MCF-7 | 25 |
| Thiazole B | HeLa | 15 |
| (Z)-4... | MCF-7 | TBD |
科学研究应用
The compound (Z)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide represents a unique class of organic compounds with potential applications in various fields, particularly in medicinal chemistry and materials science. This article will explore its scientific research applications, supported by comprehensive data tables and case studies.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been noted for their effectiveness against various bacterial strains. The hydrazone linkage in the compound may enhance its interaction with microbial enzymes, potentially leading to increased antibacterial efficacy.
Case Study: Thiazole Derivatives
A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis, suggesting that our compound may exhibit similar properties due to its structural analogies .
Anticancer Potential
Compounds containing dihydrobenzo[d]dioxin moieties have been investigated for their anticancer properties. The ability of these compounds to interact with DNA and inhibit tumor growth has been documented in several research articles.
Case Study: Dihydrobenzo[d]dioxin Analogues
In a study focusing on dihydrobenzo[d]dioxin analogues, researchers found that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may also possess similar anticancer activity .
Synthesis of Functional Materials
The compound's unique structure allows it to be utilized in the synthesis of advanced materials. Its hydrophobic and hydrophilic regions can be exploited to create functional coatings or polymers with specific properties.
Case Study: Polymer Composites
Research has shown that incorporating thiazole-based compounds into polymer matrices can enhance thermal stability and mechanical strength. Such composites are valuable in applications ranging from packaging materials to aerospace engineering .
Photonic Applications
The optical properties of compounds like this compound make them suitable for photonic devices. Their ability to absorb specific wavelengths can be harnessed for sensors or light-emitting applications.
Case Study: Organic Photonic Devices
A study explored the use of thiazole derivatives in organic light-emitting diodes (OLEDs), demonstrating improved efficiency and brightness compared to traditional materials. This opens avenues for further research into the photonic applications of our compound .
相似化合物的比较
Key Observations :
- Salt Formation : Unlike neutral analogs (e.g., 7a–f), the hydrobromide salt improves aqueous solubility, a critical factor for bioavailability .
- Synthetic Routes : The target compound likely shares cyclization steps with ’s derivatives but diverges in hydrazone formation (using 3,4-dimethoxybenzaldehyde) and salt isolation .
Pharmacological and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The hydrobromide salt reduces LogP compared to neutral analogs (e.g., 7a), balancing membrane permeability and solubility .
- Thermal Stability : High melting points in 7a–f (up to 286°C) suggest crystalline stability, a trait likely shared by the target compound due to its salt form .
Mechanistic and Functional Insights
- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxy groups in the target compound may enhance π-π stacking in enzyme binding pockets, contrasting with electron-withdrawing nitro groups (7d) that favor charge-transfer interactions .
- Salt vs. Neutral Forms: Hydrobromide salts (target compound) typically exhibit higher bioavailability than neutral forms (e.g., ’s phenol derivative), which may aggregate in physiological conditions .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide?
- Methodological Answer : The compound can be synthesized via hydrazone formation between a thiazoline precursor and substituted benzaldehyde derivatives. For example, refluxing 4-amino-thiazole derivatives with 3,4-dimethoxybenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by recrystallization in ethanol-water mixtures, yields the desired hydrazone product . Optimize reaction time and solvent ratios (e.g., DMSO for reflux) to improve yields (typically 65–92%) and purity (>95% by HPLC) .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm stereochemistry (Z/E configuration) and hydrazone linkage .
- ESI-MS for molecular ion verification (e.g., [M+H]+ peaks matching theoretical mass) .
- HPLC with UV detection (retention time consistency) to assess purity (>95% recommended for pharmacological studies) .
- Melting point analysis to compare with literature values (e.g., 160–274°C for analogous thiazole derivatives) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., aldose reductase [ALR2] or COX-2) due to structural similarities to active thiazole derivatives:
- ALR2 Inhibition : Use recombinant human ALR2 with DL-glyceraldehyde as substrate; measure NADPH depletion at 340 nm .
- COX-2 Selectivity : Compare inhibition of COX-2 vs. COX-1 isoforms in LPS-stimulated macrophages via prostaglandin E2 ELISA .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HCT-116 for colon cancer) at 10–100 μM concentrations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzylidene (e.g., replace 3,4-dimethoxy with fluoro or nitro groups) and dihydrothiazole moieties .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like ALR2 or PARP .
- QSAR Modeling : Correlate electronic (ClogP, H-bond donors) or steric parameters (molar refractivity) with bioactivity data from analogs .
Q. What strategies mitigate instability or degradation during biological assays?
- Methodological Answer :
- Photostability : Store solutions in amber vials and avoid UV light exposure during handling .
- pH Sensitivity : Test stability in buffers (pH 4–9) via HPLC; use lyophilization for long-term storage .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models .
- Dose Optimization : Use iterative dosing (e.g., 10–100 mg/kg in mice) with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
- Target Engagement Assays : Validate in vivo target modulation (e.g., PARP-1 inhibition via Western blot for cleaved PARP) .
Q. What computational tools are recommended for predicting off-target interactions?
- Methodological Answer :
- Reverse Docking : Use SwissTargetPrediction or PharmMapper to screen against 3,000+ human protein targets .
- Toxicity Prediction : Apply ADMETlab 2.0 for hepatotoxicity, hERG inhibition, and Ames mutagenicity risks .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) with targets like CDK9 or ALR2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
